6-{4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile is a complex organic compound featuring a pyridazine ring fused with a furan ring, a piperazine moiety, and a pyridine ring with a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include a base such as potassium carbonate, a solvent like toluene or ethanol, and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-{4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The pyridazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Primary amines.
Substitution: Various substituted pyridazine derivatives.
Scientific Research Applications
6-{4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as tuberculosis.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-{4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its bioactive effects. For example, it may inhibit the growth of Mycobacterium tuberculosis by interfering with bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
6-(4-(Pyrazine-2-carbonyl)piperazine-1-yl)pyridine-3-ylbenzamide: Another compound with a pyridazine ring and piperazine moiety, known for its anti-tubercular activity.
Pyridazinone derivatives: Compounds with similar pharmacological activities, including antimicrobial and anticancer properties.
Uniqueness
6-{4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its furan ring and nitrile group provide additional sites for chemical modification, enhancing its versatility in drug development.
Properties
IUPAC Name |
6-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O/c19-13-14-3-1-5-17(20-14)23-8-10-24(11-9-23)18-7-6-15(21-22-18)16-4-2-12-25-16/h1-7,12H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGKICWKMHVTOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C4=CC=CC(=N4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.